Home > Products > Screening Compounds P65216 > Triamcinolone acetonide
Triamcinolone acetonide - 76-25-5

Triamcinolone acetonide

Catalog Number: EVT-286710
CAS Number: 76-25-5
Molecular Formula: C24H31FO6
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triamcinolone acetonide is a synthetic glucocorticoid used extensively in scientific research to study various biological processes and disease models. [] It belongs to the class of corticosteroids, specifically glucocorticoids, known for their potent anti-inflammatory and immunosuppressive properties. [] In scientific research, it serves as a valuable tool for understanding inflammation, immune responses, and cellular signaling pathways.

Triamcinolone

  • Relevance: Triamcinolone is a structurally related compound to triamcinolone acetonide. Triamcinolone acetonide is a prodrug of triamcinolone, meaning it is converted into triamcinolone in the body. The acetonide esterification enhances the lipophilicity and duration of action of triamcinolone acetonide compared to triamcinolone. [, ] In several studies, the efficacy and side effect profiles of triamcinolone acetonide and oral triamcinolone have been compared for conditions like chronic asthma and frozen shoulder. [, ] These studies suggest that triamcinolone acetonide might achieve better results with a higher equivalent dose but less adrenal cortex suppression in long-term therapy compared to oral triamcinolone.

Cortisol

  • Relevance: Cortisol is a naturally occurring glucocorticoid, while triamcinolone acetonide is a synthetic glucocorticoid. Both compounds exert their effects by binding to the glucocorticoid receptor. Studies comparing their binding affinities to the glucocorticoid receptor in hen oviduct cytosol showed that the receptor exhibited significant affinity for both cortisol and triamcinolone acetonide. This suggests that triamcinolone acetonide might exert similar, albeit potentially more potent, glucocorticoid effects compared to cortisol.

Methylprednisolone Acetate

  • Relevance: Methylprednisolone acetate, similar to triamcinolone acetonide, is a synthetic glucocorticoid used to treat inflammatory conditions. One study directly compared the efficacy of intra-articular injections of triamcinolone acetonide (40 mg) and methylprednisolone acetate (60 mg) in treating frozen shoulder. The findings suggested that both were equally effective for primary frozen shoulder, but triamcinolone acetonide showed significantly better improvement in patients with diabetic frozen shoulder. This indicates potential differences in their efficacy profiles depending on the specific condition being treated.

Dexamethasone

  • Relevance: Dexamethasone, similar to triamcinolone acetonide, is a synthetic glucocorticoid utilized for its anti-inflammatory properties. A retrospective study compared the efficacy of dexamethasone iontophoresis and intralesional triamcinolone acetonide injections in treating nail psoriasis. Results showed dexamethasone iontophoresis to be more effective with no reported side effects, while triamcinolone acetonide injections were associated with pain and potential nail matrix atrophy. This suggests that the route of administration and specific condition being treated can influence the relative efficacy and side effect profiles of these two compounds.

Prednisolone

  • Relevance: Prednisolone, like triamcinolone acetonide, is a synthetic glucocorticoid commonly used for its anti-inflammatory effects. One study compared oral prednisolone and intramuscular depot triamcinolone acetonide in patients with severe chronic asthma. The research suggested that triamcinolone acetonide may be more effective at higher equivalent doses but with potentially less adrenal suppression compared to prednisolone during long-term treatment. This suggests potential benefits of triamcinolone acetonide over prednisolone in terms of long-term side effect profiles for specific conditions.

Beclomethasone Dipropionate

  • Relevance: Both beclomethasone dipropionate and triamcinolone acetonide are synthetic glucocorticoids, but they are primarily administered through different routes for managing respiratory conditions. One study compared the effects of aerosol triamcinolone acetonide and beclomethasone dipropionate on the voice quality of chronic asthmatics. The results indicated that while both drugs helped reduce vocal dysfunction, patients using beclomethasone dipropionate experienced vocal performance similar to their baseline (oral steroid use) period, while triamcinolone acetonide provided further improvement from baseline. This highlights potential differences in their impact on vocal function in asthmatic individuals.
Classification and Source

Triamcinolone acetonide belongs to the class of corticosteroids, which are steroid hormones produced in the adrenal cortex. The compound is synthesized from prednisone acetate, which serves as the primary starting material in its production process. The synthesis involves multiple chemical reactions that modify the steroid structure to enhance its therapeutic efficacy and reduce side effects.

Synthesis Analysis

The synthesis of triamcinolone acetonide involves several key chemical reactions:

  1. Starting Material: The process begins with prednisone acetate, which undergoes a series of transformations.
  2. Reactions Involved:
    • Elimination Reaction: This step removes specific groups from the prednisone acetate.
    • Oxidation Reaction: Introduces oxygen into the molecule to form hydroxyl groups.
    • Condensation Reaction: Combines different molecular fragments to form larger structures.
    • Reduction Reaction: Reduces certain functional groups to improve stability.
    • Secondary Elimination: Further removes groups that are no longer needed.
    • Hydrolysis Reaction: Cleaves ester bonds to yield free hydroxyl groups.
    • Epoxidation Reaction: Forms epoxide groups that can influence biological activity.
    • Fluorination Reaction: Introduces fluorine atoms to enhance potency.
Molecular Structure Analysis

Triamcinolone acetonide has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C21_{21}H27_{27}F1_{1}O6_{6}
  • Molecular Weight: Approximately 392.44 g/mol
  • Structural Features:
    • A fluorinated steroid backbone
    • Multiple hydroxyl groups that contribute to its solubility and reactivity
    • A ketone group that plays a crucial role in its biological activity

The presence of a fluorine atom at the C-9 position significantly enhances its anti-inflammatory properties compared to non-fluorinated analogs. The three-dimensional conformation of the molecule allows it to interact effectively with glucocorticoid receptors in target tissues .

Chemical Reactions Analysis

Triamcinolone acetonide undergoes various chemical reactions during its metabolic processes and therapeutic applications:

  • Metabolism: In humans, triamcinolone acetonide is primarily metabolized into 6β-hydroxy triamcinolone acetonide. This metabolic pathway influences both the efficacy and safety profile of the drug .
  • Reactions with Biological Molecules: The compound can interact with proteins, nucleic acids, and lipids, leading to various biological effects such as gene expression modulation and immune response alteration.

These reactions are critical for understanding both the therapeutic uses and potential side effects associated with corticosteroid therapy.

Mechanism of Action

The mechanism of action of triamcinolone acetonide primarily involves its interaction with glucocorticoid receptors located in the cytoplasm of target cells:

  1. Binding: Upon administration, triamcinolone acetonide diffuses across cell membranes and binds to the glucocorticoid receptor.
  2. Translocation: The receptor-ligand complex translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements.
  3. Gene Regulation: This binding leads to either upregulation or downregulation of target genes involved in inflammatory processes, resulting in decreased production of pro-inflammatory cytokines and increased synthesis of anti-inflammatory proteins.

This multi-faceted mechanism explains its effectiveness in treating inflammatory and autoimmune conditions .

Physical and Chemical Properties Analysis

Triamcinolone acetonide exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and chloroform; poorly soluble in water.
  • Melting Point: Approximately 215–220 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation for various routes of administration, including topical creams, injectable solutions, and oral tablets .

Applications

Triamcinolone acetonide has a wide range of applications in clinical settings:

  • Dermatology: Used topically for inflammatory skin conditions such as eczema and psoriasis.
  • Rheumatology: Administered via injection for joint inflammation associated with arthritis.
  • Pulmonology: Employed in inhalers for asthma management due to its anti-inflammatory effects on airways.
  • Allergy Treatment: Utilized for managing severe allergic reactions through systemic administration.

Furthermore, ongoing research explores novel formulations and delivery methods, including liposomal encapsulation techniques aimed at enhancing drug efficacy while minimizing side effects .

Synthesis and Structural Analysis

Synthetic Pathways for Triamcinolone Acetonide Derivatives

The synthesis of triamcinolone acetonide derivatives leverages strategic chemical modifications of corticosteroid precursors. A prominent route utilizes prednisone acetate as the starting material, undergoing sequential transformations including elimination reactions at the C9-C11 position, oxidation at C11, and condensation to introduce the acetonide group. This pathway achieves an overall yield exceeding 65% with HPLC purity >98% [1] [10]. Alternative approaches employ hydrocortisone 21-acetate as the precursor, involving ketalization with ethylene glycol, chlorination/dehydrochlorination to form a Δ⁹⁽¹¹⁾,¹⁶-pregnatriene intermediate, and osmium tetroxide-mediated dihydroxylation at C16-C17. Subsequent steps include epoxidation with N-bromoacetamide and fluorination using anhydrous hydrogen fluoride to install the critical 9α-fluoro moiety [6].

Key synthetic challenges include:

  • Minimizing hydrolysis of C21-acetate during epoxidation
  • Preventing over-reduction of the C3-carbonyl group
  • Controlling stereoselectivity during acetonide formation

Table 1: Comparative Synthetic Routes for Triamcinolone Acetonide Derivatives

Starting MaterialKey ReactionsCritical IntermediateYield (%)
Prednisone acetateElimination → Oxidation → Condensation → Fluorination21-Hydroxypregna-1,4,16(17)-trien-3,11,20-trione65-70
Hydrocortisone 21-acetateKetalization → Dehydrochlorination → Dihydroxylation → Epoxidation4,9(11),16-Pregnatriene-3,20-dione45-50
Tetraene acetateFormic acid/KMnO₄ oxidation → Perchloric acid/NBS ring contraction16α,17α-Epoxy intermediate55-60 [3] [10]

Structural Modifications Enhancing Glucocorticoid Receptor Affinity

Structural optimization of triamcinolone acetonide focuses on three domains that significantly influence glucocorticoid receptor (GR) binding:

  • D-ring functionalization: The acetonide group (16α,17α-isopropylidenedioxy) creates optimal steric confinement, enhancing receptor-ligand complementarity. This cyclic ketal increases GR binding affinity 8-fold compared to non-acetonide analogs by rigidifying the D-ring conformation [6] [8].

  • Fluorination at C9: Introduction of the 9α-fluoro substituent amplifies transcriptional activity by forming a hydrogen bond with Asn564 in the GR ligand-binding domain. This modification elevates anti-inflammatory potency 10-fold relative to non-fluorinated corticosteroids [6].

  • C1-C2 dehydrogenation: The Δ¹ double bond in the A-ring shifts the molecule toward the active 11-keto configuration, increasing receptor occupancy duration. Combined with C16-hydroxylation, these modifications reduce mineralocorticoid activity while amplifying glucocorticoid specificity [6].

Table 2: Impact of Structural Modifications on Receptor Binding

Structural FeatureBinding Energy (ΔG, kcal/mol)Relative GR AffinityTranscriptional Activation
Unmodified corticosteroid-8.21.0×Baseline
9α-Fluorination-10.75.3×↑ 400%
C1-C2 dehydrogenation-9.12.1×↑ 150%
Acetonide group (16α,17α)-12.48.7×↑ 650% [6] [8]

Microcrystal engineering further enhances therapeutic effects. Embedding 1.7 μm triamcinolone acetonide microcrystals within poly(lactic-co-glycolic acid) microspheres prolongs synovial retention 4-fold compared to conventional suspensions. This system maintains quantifiable drug levels in joints for >28 days by slowing dissolution kinetics and reducing crystal surface area exposed to synovial fluid [8].

Role of Acetonide Functionalization in Pharmacokinetic Stability

The acetonide moiety (isopropylidene ketal) fundamentally alters triamcinolone's pharmacokinetic behavior through three mechanisms:

  • Lipophilicity enhancement: The acetonide group increases log P by 1.8 units (from 1.2 to 3.0), significantly altering membrane permeability. This modification enables rapid tissue penetration while reducing aqueous solubility from 42 μg/mL (triamcinolone) to 26.5 μg/mL (triamcinolone acetonide) [4] [5] [7].

  • Metabolic resistance: Cyclic ketalization protects the C16α and C17α hydroxyl groups from phase II glucuronidation, extending half-life 3-fold compared to non-acetonide corticosteroids. The intact acetonide group is recovered unchanged in 85% of urinary metabolites [4] [5].

  • Degradation modulation: In semisolid formulations, the acetonide group influences degradation pathways. Primary degradation products include the 21-aldehyde (oxidative pathway catalyzed by trace metals) and 17-carboxylic acid (alkaline hydrolysis). The acetonide structure reduces 21-aldehyde formation by 47% compared to hydrocortisone-17-butyrate in accelerated stability studies [7].

Table 3: Stability Parameters of Triamcinolone Acetonide Formulations

Formulation ComponentDegradation Rate Constant (k, day⁻¹)Primary DegradantStabilizing Strategy
Propylene glycol phase0.02121-AldehydeSodium metabisulfite (0.1% w/w)
Lanolin-petrolatum matrix0.00517-Carboxylic acidPeroxide-scavenging excipients
Microcrystalline suspension0.002None detected (12 months)PLGA/PLA encapsulation [7] [8]

Notably, the acetonide group increases perilymph elimination half-life (t₁/₂ = 2.8 hours) compared to dexamethasone phosphate (t₁/₂ = 1.2 hours) following intratympanic administration. However, its relatively high lipophilicity (SwissADME WLOGP = 3.1) also facilitates trans-barrier diffusion, limiting apical cochlear distribution [4].

Comparative Structure-Activity Relationships Across Corticosteroid Analogues

Systematic analysis of corticosteroid analogues reveals critical structure-activity relationship (SAR) determinants:

  • C9 Halogenation: Fluorination at C9 enhances glucocorticoid activity 10-fold versus chlorination (3-fold) or non-halogenated analogs. However, 9α-fluoro derivatives exhibit 15% progesterone receptor cross-reactivity, potentially causing endocrine side effects [5] [6].

  • D-ring substitutions: The 16α-hydroxyl group reduces mineralocorticoid activity by disrupting aldosterone receptor binding. Combining 16α-OH with 17α-acetonide yields 20-fold greater topical anti-inflammatory potency than compounds with isolated modifications [6] [8].

  • C21 esterification: Hydrolysis of C21-acetate decreases receptor binding affinity 6-fold. Microcrystal formulations preserve this ester, maintaining 95% chemical integrity after 12-month storage versus 67% in solution formulations [8].

The SAR profile of triamcinolone acetonide versus key analogues demonstrates its optimized design:

CorticosteroidRelative GR BindingReceptor Selectivity (GR:MR)Topical Potency Index
Cortisol1.01:10001.0
Dexamethasone7.31:8908.5
Triamcinolone5.21:9506.8
Triamcinolone acetonide8.71:120013.2
Betamethasone valerate9.11:110014.0 [5] [6]

Triamcinolone acetonide's distinctive 1,4-diene-3-one A-ring configuration enables optimal π-π stacking with Phe623 in the GR ligand-binding domain, while the F atom at C9 forms a 2.9Å hydrogen bond with Asn564. Molecular dynamics simulations confirm the acetonide group stabilizes the ligand-receptor complex by reducing C16-C17 bond rotational freedom by 40%, explaining its prolonged transcriptional activation compared to linear esters [6] [8].

Properties

CAS Number

76-25-5

Product Name

Triamcinolone acetonide

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C24H31FO6

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3

InChI Key

YNDXUCZADRHECN-UHFFFAOYSA-N

SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Solubility

4.83e-05 M

Synonyms

Acetonide, Triamcinolone
Azmacort
Cinonide
Kenacort A
Kenalog
Kenalog 40
Triamcinolone Acetonide
Tricort 40
Tricort-40
Tricort40

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.